

# A Technical Guide to 4-(Dimethylamino)butanal

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## Compound of Interest

Compound Name: 4-(Dimethylamino)butanal

Cat. No.: B018867

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(dimethylamino)butanal**, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the creation of advanced therapeutic agents.

## Core Chemical Identity

**4-(Dimethylamino)butanal**, with the IUPAC name **4-(dimethylamino)butanal**, is an aliphatic aldehyde containing a tertiary amino group.<sup>[1]</sup> This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.<sup>[2]</sup>

## Chemical and Physical Properties

The properties of **4-(dimethylamino)butanal** and its common acetal derivatives, which are often used as more stable precursors in synthesis, are summarized below.

Property	4-(Dimethylamino)butanal	4-(Dimethylamino)butyraldehyde Dimethyl Acetal	4-(Dimethylamino)butyraldehyde Diethyl Acetal
CAS Number	104459-70-3[2]	19718-92-4	1116-77-4
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO[1][2]	C <sub>8</sub> H <sub>19</sub> NO <sub>2</sub>	C <sub>10</sub> H <sub>23</sub> NO <sub>2</sub> [3]
Molecular Weight	115.17 g/mol [1][2]	161.24 g/mol [4]	189.30 g/mol [3]
Appearance	Light yellow liquid[2]	Pale brown oil[4]	Colorless to pale yellow oil[3]
Boiling Point	153.3 ± 23.0 °C at 760 mmHg[5]	40 °C at 1 mmHg[4][6]	194-195 °C[3]
Density	0.9 ± 0.1 g/cm <sup>3</sup> [5]	N/A	0.844 g/mL at 25 °C[3]
Flash Point	42.4 ± 12.0 °C[5]	N/A	70 °C
Refractive Index	1.424[5]	N/A	n <sub>20/D</sub> 1.421[3]
Storage	0-8 °C[2]	Refrigerated (0-10°C)	Refrigerated (0-10°C)

## Spectroscopic Data

Detailed spectroscopic data for **4-(dimethylamino)butanal** is not widely published, likely due to its higher reactivity compared to its acetal forms. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

Spectroscopy	4-(Dimethylamino)butanal (Predicted/Referenced)	4-(Dimethylamino)butyraldehyde Dimethyl Acetal (Experimental)
<sup>1</sup> H NMR	Aldehyde proton (CHO) expected at $\delta$ 9.5-10.0 ppm.[7]	$\delta$ 1.47-1.63 (m, 4H), 2.21 (s, 6H), 2.24 (t, J = 7.0 Hz, 2H), 3.31 (s, 6H), 4.37 (t, J = 5.4 Hz, 2H).[4][6]
IR Spectroscopy	Strong C=O stretch expected around 1720-1730 cm <sup>-1</sup> . [7]	2945 (-CH <sub>2</sub> -), 2816 (-CH-), 1464 (C-N), 1074 (-C-O-). [4]
Mass Spectrometry	Exact Mass: 115.099716. [5] High-resolution mass spectrometry (HRMS) can confirm this molecular formula. [8]	m/z 162.5 (M+1). [4]

## Synthesis and Experimental Protocols

Due to the aldehyde group's reactivity, **4-(dimethylamino)butanal** is often synthesized and handled as its more stable dimethyl or diethyl acetal. The free aldehyde can then be generated by acidic hydrolysis of the acetal immediately before its use.

### Protocol 1: Synthesis of 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

This two-stage protocol involves the formation of 4-chlorobutanal dimethyl acetal, followed by nucleophilic substitution with dimethylamine.

#### Stage 1: Preparation of 4-Chlorobutanal Dimethyl Acetal

- Start with a commercially available precursor, such as the sodium salt of 4-chloro-1-hydroxy butane sulfonic acid.
- Generate 4-chlorobutanal in situ under alkaline conditions.

- React the unisolated 4-chlorobutanal with methanol in the presence of a catalytic amount of sulfuric acid at 25-30 °C for 3 hours.
- Work-up involves filtration, washing with aqueous sodium bicarbonate and brine solutions, followed by drying and concentration in vacuo.
- The crude product is purified by distillation to yield 4-chlorobutanal dimethyl acetal.<sup>[6]</sup>

#### Stage 2: Amination to form 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

- Dissolve 4-chlorobutanal dimethyl acetal (1 equivalent) in an aqueous solution of dimethylamine.<sup>[4][6]</sup>
- Stir the mixture at ambient temperature for 15 minutes, then warm to 50 °C and stir for 3 hours.<sup>[4][6]</sup>
- After cooling to room temperature, extract the product with a solvent such as methylene chloride.
- Wash the combined organic layers with 5% sodium bicarbonate solution and brine.<sup>[4][6]</sup>
- Evaporate the solvent and distill the residue under reduced pressure (e.g., 40 °C/1 mm Hg) to afford the pure dimethyl acetal as a colorless to pale brown liquid.<sup>[4][6]</sup>

## Protocol 2: Generation of 4-(Dimethylamino)butanal via Acetal Hydrolysis

This protocol describes the deprotection of the acetal to yield the target aldehyde.

- Dissolve 4-(dimethylamino)butyraldehyde dimethyl acetal in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute HCl).
- Stir the reaction at room temperature while monitoring the progress by a suitable method (e.g., TLC or GC).
- Once the reaction is complete, neutralize the acid carefully with a base (e.g., sodium bicarbonate).

- Extract the aqueous layer with an organic solvent.
- Dry the combined organic layers over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude aldehyde.
- Given its potential for instability, it is often recommended to use the aldehyde in the subsequent reaction step without further purification.

## Chemical Reactions and Applications

The dual functionality of **4-(dimethylamino)butanal** allows it to participate in a variety of chemical transformations. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to the corresponding alcohol (4-(dimethylamino)butan-1-ol), and various nucleophilic addition reactions. The tertiary amine group can act as a base or a nucleophile.

## Role in Pharmaceutical Synthesis

**4-(Dimethylamino)butanal** and its acetals are crucial intermediates in the pharmaceutical industry, most notably for the synthesis of anti-migraine drugs in the triptan class.<sup>[8]</sup> These drugs are serotonin (5-HT) receptor agonists. The butanal derivative provides the side chain required for the final tryptamine structure.

Key applications include the synthesis of:

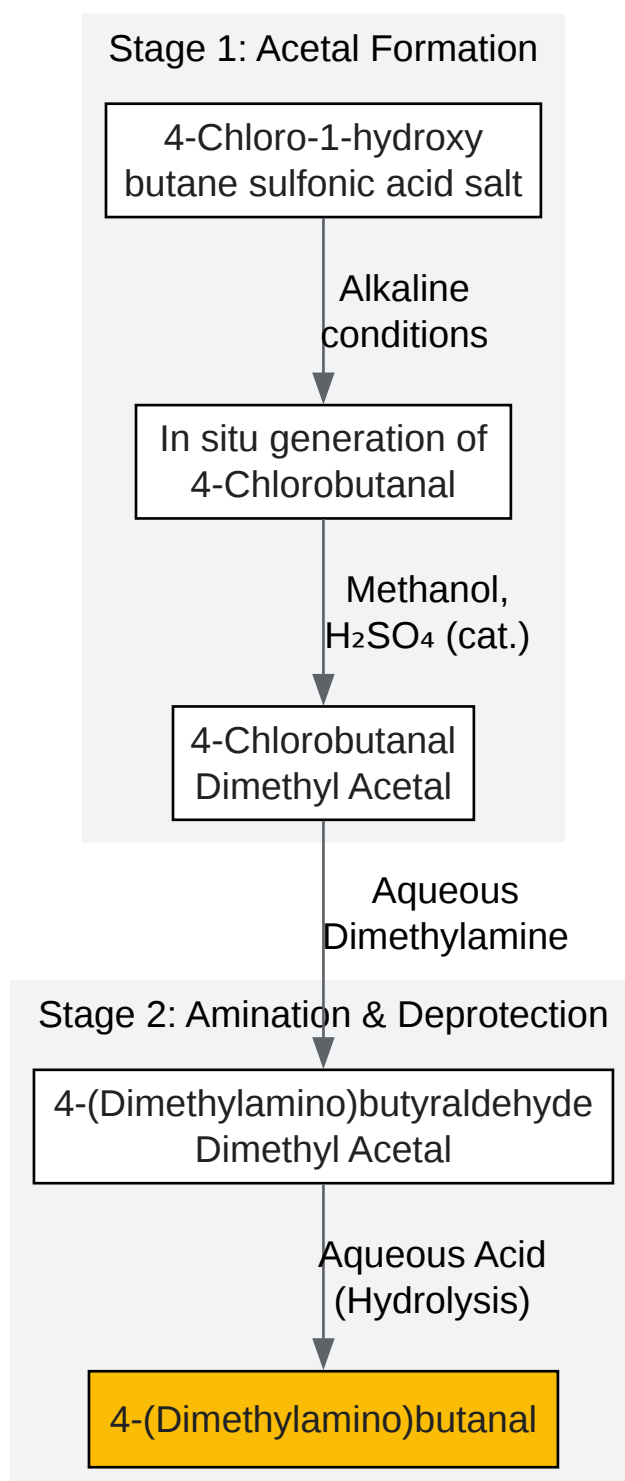
- Sumatriptan
- Zolmitriptan
- Rizatriptan

The compound is also a valuable building block for developing novel therapeutic agents targeting neurological disorders.<sup>[2]</sup>

## Visualized Workflows and Pathways

### General Synthesis Workflow

The following diagram illustrates the common two-stage synthesis approach to obtain **4-(dimethylamino)butanal**.

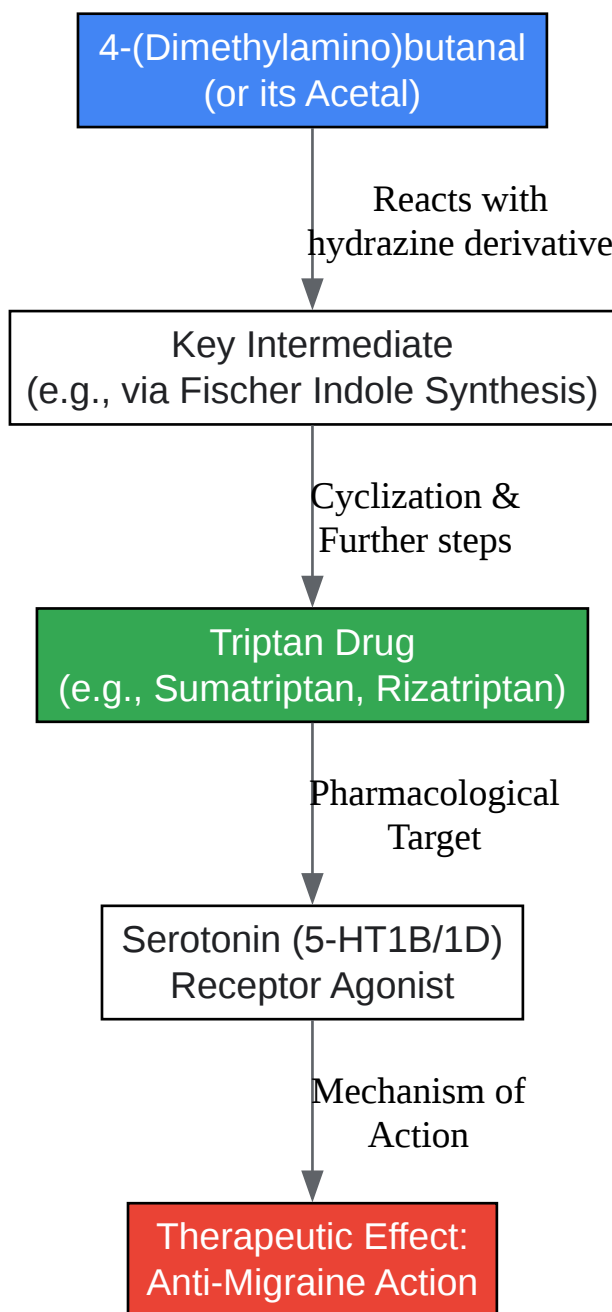


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Synthesis of **4-(Dimethylamino)butanal** via its dimethyl acetal.

## Application in Triptan Synthesis

This diagram shows the logical relationship of using **4-(dimethylamino)butanal** as a building block in drug development.

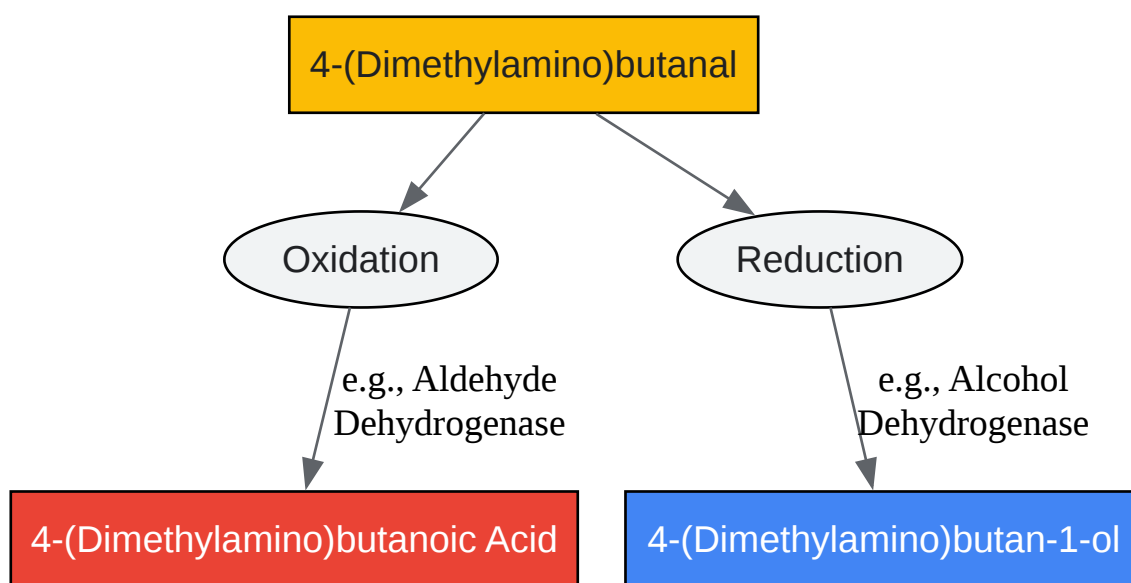


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Role of **4-(dimethylamino)butanal** in anti-migraine drug synthesis.

## Potential Metabolic Fate

While specific signaling pathways involving **4-(dimethylamino)butanal** are not well-documented, its general metabolic fate as an aldehyde can be predicted. In a biological system, it would likely be subject to oxidation or reduction by cellular enzymes. For instance, aldehyde dehydrogenases could oxidize it to 4-(dimethylamino)butanoic acid, while alcohol dehydrogenases could reduce it to 4-(dimethylamino)butan-1-ol. Research on engineered *E. coli* has shown that the organism can process exogenous butyraldehyde, suggesting cellular machinery can interact with such molecules.[9]



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Predicted metabolic pathways for **4-(dimethylamino)butanal**.

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